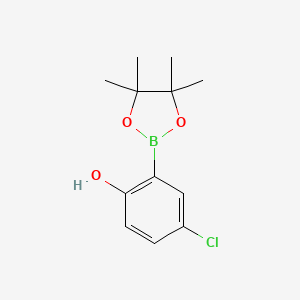

![molecular formula C26H26N4O7S3 B2939960 (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-36-8](/img/structure/B2939960.png)

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

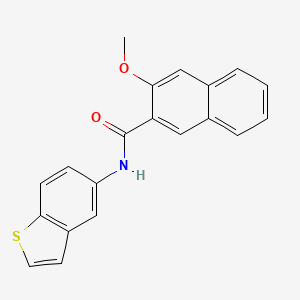

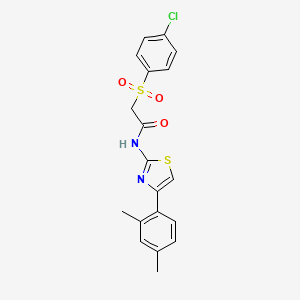

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C26H26N4O7S3 and its molecular weight is 602.7. The purity is usually 95%.

BenchChem offers high-quality (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Research has explored various synthetic pathways and chemical behaviors of compounds with structures related to (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, focusing on their utility in creating new chemical entities or understanding their reactivity. Notably, studies on benzothiazole derivatives have revealed insights into the synthesis of novel compounds and their potential applications.

Synthesis of Novel Ethyl 2-((1H-Benzo[d]imidazol-2-ylamino)(Aryl)methylthio) Acetates : A one-pot multicomponent reaction facilitated by nano-CuY zeolite as a catalyst has been described, showcasing an efficient and environmentally friendly method for synthesizing novel compounds, which might serve as a foundation for the development of new fungicides and sulfur-bearing peptide derivatives based on the 2-amino benzimidazole core (Kalhor, 2015).

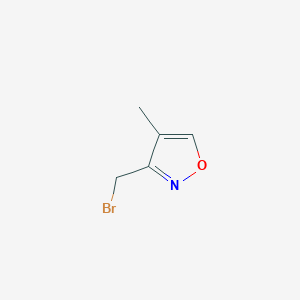

Reactions of Substituted (1,2-Benzisoxazol-3-yl) Acetates : Investigating the reactions of substituted acetates under various conditions has shed light on novel ring transformations, offering insights into the synthesis of 2H-azirines and 3-iminobenzofurans, and highlighting the potential for innovative chemical synthesis pathways (Ueda et al., 1988).

Encapsulation of Molybdenum(VI) Complex in Zeolite Y : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been studied, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This demonstrates the compound's applicability in catalysis and the benefits of encapsulation in enhancing stability and reusability (Ghorbanloo & Maleki Alamooti, 2017).

Molecular Modelling and Drug Design

Research into the molecular structure and potential drug design applications of benzothiazole derivatives, including those structurally related to (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, has provided valuable insights:

Design and Synthesis of Aldose Reductase Inhibitors : The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors have been explored. Such studies are crucial for developing novel drugs for treating diabetic complications, demonstrating the relevance of these compounds in medicinal chemistry (Ali et al., 2012).

Crystal Structure Analysis : Detailed crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate has been conducted, revealing significant insights into the molecular configuration and interactions of similar compounds. Such analyses are fundamental for drug design and understanding the physicochemical properties of potential pharmaceuticals (Li et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as N-benzylbenzamides

Mode of Action

Based on its structural similarity to other n-benzylbenzamides, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. N-benzylbenzamides are known to interact with various proteins and enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and half-life values , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed studies on this compound .

Propriétés

IUPAC Name |

ethyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7S3/c1-3-37-24(31)17-30-22-14-13-21(39(27,33)34)15-23(22)38-26(30)28-25(32)19-9-11-20(12-10-19)40(35,36)29(2)16-18-7-5-4-6-8-18/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBAQIJXTASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)

![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)